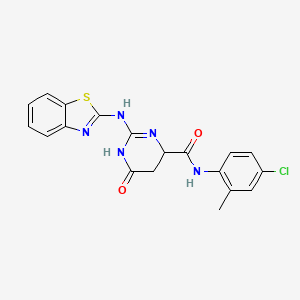![molecular formula C27H25FN4O2S2 B11036112 5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036112.png)
5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex heterocyclic molecule It features a unique structure that combines fluorinated quinoline, piperazine, and thiazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic synthesis
Quinoline Core Synthesis: The quinoline core can be synthesized via a Friedländer reaction, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Piperazine Introduction: The piperazine moiety is introduced through nucleophilic substitution reactions, often using a phenylpiperazine derivative.
Thiazolone Formation: The final step involves the formation of the thiazolone ring, which can be achieved through cyclization reactions involving thioamides and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or thiazolone rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorinated quinoline moiety can intercalate with DNA, while the piperazine group may interact with protein binding sites. The thiazolone ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline Derivatives: These compounds share the quinoline core but lack the piperazine and thiazolone groups.
Phenylpiperazine Derivatives: These compounds contain the piperazine moiety but differ in the attached functional groups.
Thiazolone Derivatives: These compounds feature the thiazolone ring but have different substituents on the quinoline core.
Uniqueness
5-[8-Fluoro-4,4-dimethyl-2-oxo-6-[(4-phenylpiperazino)methyl]-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one: is unique due to its combination of fluorinated quinoline, piperazine, and thiazolone moieties. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H25FN4O2S2 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(5Z)-5-[6-fluoro-11,11-dimethyl-2-oxo-9-[(4-phenylpiperazin-1-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H25FN4O2S2/c1-27(2)14-16(15-30-8-10-31(11-9-30)18-6-4-3-5-7-18)19-12-17(28)13-20-21(25(34)32(27)22(19)20)23-24(33)29-26(35)36-23/h3-7,12-14H,8-11,15H2,1-2H3,(H,29,33,35)/b23-21- |
InChI Key |
UHHRZZNLPKOXGR-LNVKXUELSA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)F)CN5CCN(CC5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11036051.png)
![ethyl 4-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036060.png)
![2-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11036074.png)
![ethyl 4-(5-methylfuran-2-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11036075.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036077.png)
![1-[N'-(5-chloro-2-methylphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11036080.png)
![ethyl {4-[3-amino-1-(3,4-dimethoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11036086.png)
![5-(4-chlorophenyl)-7-phenyl-6-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11036091.png)
![2-(benzylamino)-6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-4(3H)-pyrimidinone](/img/structure/B11036099.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11036107.png)
![Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036119.png)
![N-(4-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11036122.png)
![6-(3-methoxypropyl)-2-morpholinopyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11036127.png)
